N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
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Overview
Description
N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide is a complex organic compound that features a combination of benzoyl, pyrrolidinyl, and sulfonyl groups
Preparation Methods
The synthesis of N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form an intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the hydrazide group is introduced through a reaction with hydrazine .
Industrial production methods may involve optimization of these steps to increase yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
N’-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide can be compared with other similar compounds, such as:
4-chlorobenzoyl chloride: Used as a starting material in the synthesis of the target compound.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Sulfonyl hydrazides: These compounds contain the sulfonyl hydrazide functional group and are used in various chemical and biological applications
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-15-7-3-13(4-8-15)17(23)20-21-18(24)14-5-9-16(10-6-14)27(25,26)22-11-1-2-12-22/h3-10H,1-2,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBDKNGYFUPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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